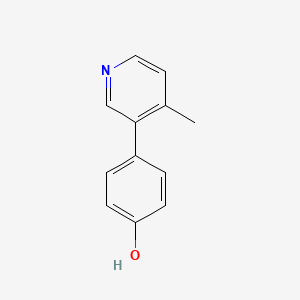

4-(4-Methylpyridin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

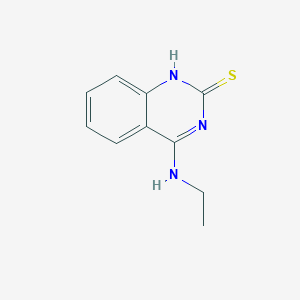

“4-(4-Methylpyridin-3-yl)phenol” is a chemical compound with the CAS Number: 53164-96-8 . It has a molecular weight of 185.23 and its IUPAC name is 4-(4-methylpyridin-3-yl)phenol . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-(4-Methylpyridin-3-yl)phenol” is 1S/C12H11NO/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10/h2-8,14H,1H3 . This indicates the presence of 12 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom in the molecule .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications

Synthesis and Material Properties

Schiff Base Compounds Synthesis : The synthesis of Schiff base compounds using 4-(4-Methylpyridin-3-yl)phenol derivatives has been explored for their potential in creating materials with antibacterial activities. These compounds exhibit excellent antibacterial properties due to their stable crystal structures constructed by π…π packing and intramolecular hydrogen bonding, suggesting applications in materials science and biochemistry (Wang et al., 2008).

Colorimetric Detection of Pollutants : A Schiff-base receptor derived from 4-(4-Methylpyridin-3-yl)phenol was used for the colorimetric detection of trivalent cations and HSO4− in aqueous media, showing high sensitivity and rapid detection capabilities. This application is particularly relevant in environmental monitoring and pollutant detection (Masoumeh Orojloo & S. Amani, 2021).

Ortho-Ethynylation of Phenols : The catalytic ortho-ethynylation of phenols, including 4-(4-Methylpyridin-3-yl)phenol derivatives, has been achieved with high yields. This reaction is significant for synthesizing electronically important organic materials, indicating its utility in organic electronics and materials chemistry (Katsumi Kobayashi et al., 2002).

Biological and Pharmacological Applications

Antimicrobial Property : Schiff base compounds derived from 4-(4-Methylpyridin-3-yl)phenol have shown moderate antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Zhang, Li, & Kang-Lan, 2008).

Chemosensors for pH Monitoring : Compounds synthesized from 4-(4-Methylpyridin-3-yl)phenol have been explored as fluorescent chemosensors for pH, with applications in distinguishing between normal cells and cancer cells. This highlights its potential in biomedical research and cancer diagnostics (Tanumoy Dhawa et al., 2020).

Environmental and Catalytic Applications

- Inhibition of Steel Corrosion : Schiff's bases derived from 4-(4-Methylpyridin-3-yl)phenol have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. This application is critical in industrial maintenance and corrosion science (R. Prabhu et al., 2008).

Safety and Hazards

Future Directions

While specific future directions for “4-(4-Methylpyridin-3-yl)phenol” are not available in the search results, pyrrolidine compounds, which are similar, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests potential future research directions in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its role as a reagent .

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound likely participates in the transmetalation process, where it could be transferred from boron to palladium

Biochemical Pathways

Given its use in Suzuki–Miyaura coupling, it may play a role in the synthesis of complex organic compounds

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of 4-(4-Methylpyridin-3-yl)phenol.

Result of Action

As a reagent in Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds , which is a crucial process in organic synthesis. The specific effects of this compound at the molecular and cellular level require further investigation.

Action Environment

The action of 4-(4-Methylpyridin-3-yl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling process in which it acts as a reagent is known to be mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of different functional groups and the conditions under which the reaction takes place

properties

IUPAC Name |

4-(4-methylpyridin-3-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVMBRWSSRDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpyridin-3-yl)phenol | |

CAS RN |

53164-96-8 |

Source

|

| Record name | 4-(4-methylpyridin-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone](/img/structure/B2942342.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)

![7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2942346.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)

![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)